3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea
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Description
3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea is a useful research compound. Its molecular formula is C16H16N2O5 and its molecular weight is 316.313. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Biological Applications
Chemistry and Coordination Properties : Phenylurea derivatives have been extensively explored for their role as ligands in coordination chemistry. These compounds exhibit a significant influence on intra- and intermolecular hydrogen bonding interactions, which in turn affects their coordination properties. Their versatility allows for novel applications in the formation of transition metal complexes, showing promise in interdisciplinary approaches that combine structural chemistry with biological applications (Saeed, Flörke, & Erben, 2014).
Environmental Fate and Toxicology
Environmental Impact and Degradation : The fate of phenylurea herbicides, including their biodegradation, in soils has been a topic of significant interest. Understanding these processes is crucial for assessing the environmental impact of these substances and developing strategies for their management. The pivotal role of biodegradation in the natural attenuation of these herbicides highlights the importance of microbial interactions in agricultural soils (Hussain et al., 2015).
Properties
IUPAC Name |
1-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-13-11-10-6-7-16(23-10,12(11)14(20)22-13)8-17-15(21)18-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H2,17,18,21)/t10-,11-,12+,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFKDZWBQYWUSG-OVZMXSCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3C(C1O2)C(=O)OC3=O)CNC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2([C@@H]3[C@H]([C@H]1O2)C(=O)OC3=O)CNC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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